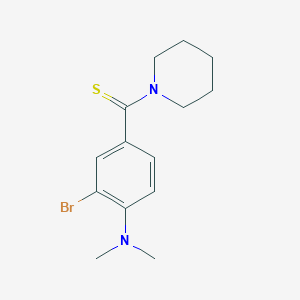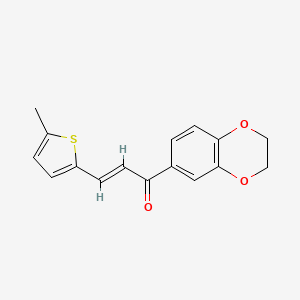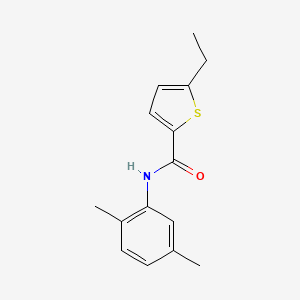
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BDA and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of BDA involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. Microtubules are essential for cell division, and the disruption of their dynamics can lead to cell death. BDA binds to the colchicine site of tubulin, which is involved in the regulation of microtubule dynamics.
Biochemical and Physiological Effects:
BDA has been found to have several biochemical and physiological effects. Studies have shown that BDA can induce apoptosis, a process of programmed cell death, in cancer cells. BDA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, BDA has been found to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. BDA has also been found to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of BDA include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on BDA. One of the most promising directions is the development of BDA-based anticancer drugs. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. In addition, further studies are needed to determine the efficacy of BDA in vivo and its potential toxicity. Other future directions include the exploration of the anti-inflammatory activity of BDA and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of BDA can be achieved using different methods. One of the most commonly used methods is the reaction of 2-bromo-4-nitroaniline with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of BDA as a yellow solid.
Aplicaciones Científicas De Investigación
BDA has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of BDA is in the field of cancer research. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA has been found to induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division.
Propiedades
IUPAC Name |
[3-bromo-4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2S/c1-16(2)13-7-6-11(10-12(13)15)14(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSOGJDSAMELNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=S)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)

![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)

![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)